molecular formula C11H18N2O B6983771 1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide

1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide

Cat. No.: B6983771
M. Wt: 194.27 g/mol
InChI Key: PVKCIHVSDPYTNJ-UHFFFAOYSA-N
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Description

1-(1-Spiro[22]pentan-2-ylethylamino)cyclopropane-1-carboxamide is a compound that features a spirocyclic structure, which is a bicyclic system connected by a single carbon atom

Properties

IUPAC Name

1-(1-spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-7(8-6-10(8)2-3-10)13-11(4-5-11)9(12)14/h7-8,13H,2-6H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKCIHVSDPYTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC12CC2)NC3(CC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide typically involves the formation of the cyclopropane ring followed by the introduction of the spirocyclic structure. One common method includes the reaction of a suitable cyclopropane precursor with an amine derivative under controlled conditions. The reaction conditions often involve the use of catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. These properties include enhanced lipophilicity, aqueous solubility, and metabolic stability compared to other spirocyclic compounds .

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